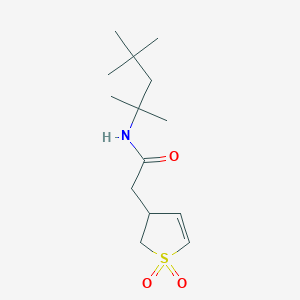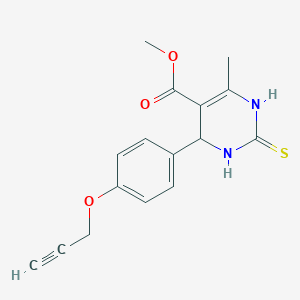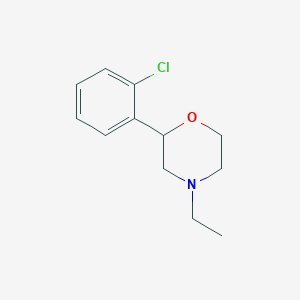
2-(2-Chlorophenyl)-4-ethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-4-ethylmorpholine, also known as CPEM, is a chemical compound that belongs to the class of morpholine derivatives. It has been studied for its potential applications in various scientific fields, including medicinal chemistry and neuroscience. In
Mécanisme D'action
The exact mechanism of action of 2-(2-Chlorophenyl)-4-ethylmorpholine is not fully understood. However, it is believed to interact with the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. 2-(2-Chlorophenyl)-4-ethylmorpholine may modulate the activity of the sigma-1 receptor, leading to its pharmacological effects.
Biochemical and Physiological Effects:
2-(2-Chlorophenyl)-4-ethylmorpholine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the threshold for seizures, reduce pain sensitivity, and decrease anxiety-like behavior. Additionally, 2-(2-Chlorophenyl)-4-ethylmorpholine has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Chlorophenyl)-4-ethylmorpholine in lab experiments is its high potency and selectivity for the sigma-1 receptor. Additionally, 2-(2-Chlorophenyl)-4-ethylmorpholine has been shown to have good brain penetration, making it a useful tool for studying the role of the sigma-1 receptor in the brain. However, one limitation of using 2-(2-Chlorophenyl)-4-ethylmorpholine is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(2-Chlorophenyl)-4-ethylmorpholine. One area of interest is the development of new analogs of 2-(2-Chlorophenyl)-4-ethylmorpholine with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(2-Chlorophenyl)-4-ethylmorpholine and its effects on cellular processes. Finally, 2-(2-Chlorophenyl)-4-ethylmorpholine may have potential applications in the treatment of various neurological disorders, such as epilepsy and anxiety disorders, and further studies are needed to explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-(2-Chlorophenyl)-4-ethylmorpholine involves the reaction of 2-chloroaniline with ethylmorpholine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-4-ethylmorpholine has been studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. Additionally, 2-(2-Chlorophenyl)-4-ethylmorpholine has been investigated for its potential as a radioligand for imaging studies of the sigma-1 receptor in the brain.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-4-ethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-2-14-7-8-15-12(9-14)10-5-3-4-6-11(10)13/h3-6,12H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQOCOOOUBGDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-4-ethylmorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7572411.png)
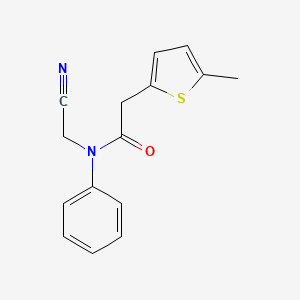
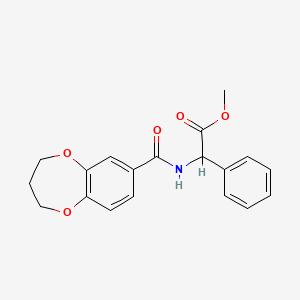
![4-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7572429.png)

![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B7572451.png)
![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7572463.png)
![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate](/img/structure/B7572470.png)
![1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572474.png)
